6-chloro-4-methyl-7-azaindole

Description

BenchChem offers high-quality 6-chloro-4-methyl-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-methyl-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESFXGAXPPSDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505499 |

Source

|

| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4894-29-5 |

Source

|

| Record name | 6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 6-Chloro-4-methyl-7-azaindole: Properties, Reactivity, and Applications in Drug Discovery

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 6-chloro-4-methyl-7-azaindole (systematic name: 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine).[4] We will delve into its core physicochemical properties, explore its synthesis and chemical reactivity, and highlight its critical role as a versatile building block in the development of next-generation therapeutics, most notably in the synthesis of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Strategic Value of the 7-Azaindole Core

The 7-azaindole framework, a bioisostere of indole, has garnered significant attention in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, pKa, and hydrogen bonding capacity, often leading to improved solubility, metabolic stability, and target affinity compared to its indole counterpart.[1] These characteristics have made azaindole derivatives central components in a wide array of therapeutic agents, particularly as inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][3]

6-Chloro-4-methyl-7-azaindole emerges as a particularly valuable intermediate. The chloro-substituent at the C6 position serves as an efficient chemical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The methyl group at C4 provides steric and electronic influence that can be exploited for optimizing selectivity and pharmacokinetic properties. Its most prominent application is as a key starting material in the synthesis of Lorlatinib (PF-06463922), a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[6][7][8]

Physicochemical Properties

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 6-chloro-4-methyl-7-azaindole are summarized below.

| Property | Value | Source |

| Systematic Name | 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | [4] |

| CAS Number | 4894-29-5 | [4] |

| Molecular Formula | C₈H₇ClN₂ | [4] |

| Molecular Weight | 166.61 g/mol | [4] |

| Appearance | White to Yellow Solid | [4] |

| Density | 1.351 g/cm³ | [4] |

| Polar Surface Area | 28.68 Ų | [4] |

| H-Bond Donors | 1 | [4] |

| H-Bond Acceptors | 2 | [4] |

| LogP | 2.91 | [4] |

Synthesis and Reactivity

While numerous methods exist for the synthesis of the core 7-azaindole ring system, such as the Bartoli and Fischer indole syntheses, specific, scalable routes to substituted derivatives like 6-chloro-4-methyl-7-azaindole are often proprietary or detailed within patent literature.[9] Generally, these syntheses involve the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[10]

The reactivity of 6-chloro-4-methyl-7-azaindole is dominated by three key features: the C6-chloro group, the N1-H of the pyrrole ring, and the aromatic core itself.

-

C6-Chloro Group: This is the most versatile functional group for elaboration. It is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups by reacting with boronic acids.[11][12][13]

-

Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[14][15][16]

-

Sonogashira Coupling: Allows for the introduction of alkyne fragments.[11][17]

-

-

N1-H of Pyrrole: The pyrrole nitrogen is nucleophilic and can be alkylated, acylated, or arylated. It can also act as a directing group in certain metal-catalyzed C-H activation reactions.[18] In many multi-step syntheses, this position is protected (e.g., with a sulfonyl or benzyl group) to prevent unwanted side reactions before being deprotected in a later step.

-

Aromatic Core: The bicyclic system can undergo electrophilic aromatic substitution, though the regioselectivity is influenced by both the existing substituents and the directing effect of the two nitrogen atoms.

Caption: Key reactivity sites on the 6-chloro-4-methyl-7-azaindole scaffold.

Application in Medicinal Chemistry: Synthesis of Lorlatinib (PF-06463922)

The paramount importance of 6-chloro-4-methyl-7-azaindole is demonstrated by its role as a key intermediate in the synthesis of Lorlatinib (PF-06463922). Lorlatinib is a macrocyclic, ATP-competitive inhibitor of ALK and ROS1 kinases, designed to have broad-spectrum potency against clinically relevant mutations and significant central nervous system (CNS) penetration.[6][7][8]

The synthesis leverages the reactivity of the C6-chloro position. In a critical step, 6-chloro-4-methyl-7-azaindole undergoes a Buchwald-Hartwig amination reaction with a complex amine partner, which forms a key part of the macrocyclic ring system. This C-N bond formation is a pivotal transformation that highlights the strategic value of the chloro-azaindole starting material. The specific properties of the azaindole core contribute to the final drug's ability to bind effectively within the ATP pocket of the target kinases.[1]

Key Experimental Protocols

To provide practical, field-proven insights, this section details a representative protocol for a common and critical transformation involving 6-chloro-4-methyl-7-azaindole.

Protocol 5.1: Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-methyl-7-azaindole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C6 position. This is a foundational reaction for introducing aryl diversity.

Objective: To couple an aryl boronic acid with 6-chloro-4-methyl-7-azaindole.

Materials:

-

6-chloro-4-methyl-7-azaindole (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-4-methyl-7-azaindole, the aryl boronic acid, and potassium phosphate.

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand. Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water).

-

Causality Insight: The use of a phosphine ligand like SPhos is crucial. It forms a bulky, electron-rich complex with palladium, which facilitates the oxidative addition of the aryl chloride (the rate-limiting step for chloro-substrates) and promotes the reductive elimination to form the product.[5] The base (K₃PO₄) is required to activate the boronic acid for transmetalation.[13]

-

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-aryl-4-methyl-7-azaindole product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

6-Chloro-4-methyl-7-azaindole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

6-Chloro-4-methyl-7-azaindole is a high-value, versatile building block for drug discovery and development. Its strategic combination of a reactive chloro-handle for cross-coupling and the privileged 7-azaindole core makes it an indispensable tool for medicinal chemists. The successful application of this intermediate in the synthesis of complex and potent kinase inhibitors like Lorlatinib underscores its importance. A thorough understanding of its properties and reactivity, as outlined in this guide, enables researchers to effectively harness its potential in creating novel and impactful therapeutics.

References

-

Guidechem. 6-Chloro-4-methyl-7-azaindole 4894-29-5 wiki.

-

Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][7][19][20]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.

-

Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.

-

Johnson, T. W., et al. (2014). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell. This is a reference to the work leading to Lorlatinib, often published across multiple journals. A key paper is in J. Med. Chem.

-

ChemicalBook. 6-Chloro-4-methyl-7-azaindole | 4894-29-5.

-

Boruah, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.

-

Wikipedia. Buchwald–Hartwig amination.

-

Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.

-

Organic Chemistry Portal. Azaindole synthesis.

-

MedKoo Biosciences, Inc. Lorlatinib Synthetic Routes.

-

Various Authors. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide.

-

Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ChemInform, 41(33).

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(27), 4695-4698.

-

Gérardy, R., et al. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 18(28), 5406-5411.

-

Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Beilstein Journal of Organic Chemistry, 13, 2449-2455.

-

Guillaumet, G., et al. (2003). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 7(15), 1531-1554.

-

Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1358.

-

APExBIO. PF-06463922 - Potent Kinase Inhibitor for Cancer Research.

-

Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.

-

Drop, M., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences, 24(23), 16738.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Gunda, P., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2698-2741.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [guidechem.com]

- 20. 6-CHLORO-5-AZAINDOLE(74976-31-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 6-chloro-4-methyl-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 6-chloro-4-methyl-7-azaindole (CAS No. 4894-29-5), a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will dissect its fundamental physicochemical properties, delve into its critical role as a privileged scaffold—particularly as a kinase hinge-binder—and present a logical framework for its synthesis and functionalization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic application of this versatile compound.

Introduction: The Rise of the 7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of the natural indole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] The strategic replacement of a carbon atom with nitrogen in the six-membered ring modifies key physicochemical properties such as solubility, pKa, and lipophilicity, while preserving the ability to engage in crucial biological interactions.[1][2] This fine-tuning of molecular properties makes azaindole derivatives highly valuable for optimizing drug candidates' ADME-Tox profiles.[1]

Specifically, the 7-azaindole scaffold is recognized as an exceptional hinge-binding motif for protein kinases.[2][3] The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole -NH group serves as a hydrogen bond donor.[3] This bidentate hydrogen bonding capability allows it to anchor potently and selectively within the ATP-binding site of a vast number of kinases, making it a foundational element in the design of targeted inhibitors for oncology and other therapeutic areas.[1][2][3] 6-chloro-4-methyl-7-azaindole represents a key, functionalized variant of this scaffold, offering specific steric and electronic properties for targeted drug design.

Physicochemical and Structural Characteristics

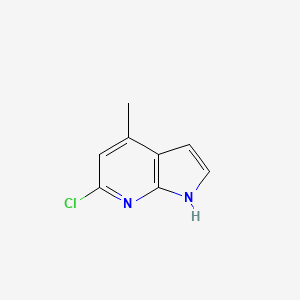

6-chloro-4-methyl-7-azaindole, systematically known as 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine, is a solid compound at room temperature.[4][5] Its core structure is a planar, aromatic bicyclic system amenable to various chemical modifications.

Chemical Structure

Caption: Chemical structure of 6-chloro-4-methyl-7-azaindole.

Physicochemical Data

The following table summarizes key computed and experimental properties of the compound, which are crucial for assessing its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 4894-29-5 | [4][5][6] |

| Molecular Formula | C₈H₇ClN₂ | [4][7] |

| Molecular Weight | 166.61 g/mol | [4][5][7] |

| Systematic Name | 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine | [4] |

| XLogP3-AA | 2.6 | [4] |

| Topological Polar Surface Area | 28.7 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Density | 1.351 g/cm³ | [4] |

| Appearance | White to off-white crystalline powder |

Core Application: A Scaffold for Kinase Inhibitors

The true power of the 7-azaindole scaffold lies in its application to kinase inhibitor design. The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery due to its central role in cell signaling and the frequent dysregulation of its members in diseases like cancer.[1]

Mechanism of Hinge-Binding

The 7-azaindole moiety serves as a bioisostere for adenine, the core of ATP. This structural mimicry allows it to occupy the ATP-binding pocket of kinases. The key interaction is the formation of two specific hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the catalytic domain.

Caption: Hydrogen bonding between 7-azaindole and a kinase hinge.

This bidentate interaction provides a stable anchor, from which medicinal chemists can build out substituents to target other regions of the ATP pocket, thereby achieving both high potency and selectivity.[3] Derivatives of this scaffold have been successfully developed into inhibitors for a wide range of kinases, including:

-

PI3K (Phosphoinositide 3-kinase): A novel series of 7-azaindole derivatives demonstrated potent activity against PI3K, a key enzyme in a signaling pathway often dysregulated in cancer.[8]

-

FGFR4 (Fibroblast Growth Factor Receptor 4): Structure-based design using a 7-azaindole scaffold led to the discovery of selective and covalent FGFR4 inhibitors for treating hepatocellular carcinoma.[9]

-

Aurora Kinases: These mitotic kinases are crucial anticancer targets, and 7-azaindole derivatives have been reported as valid and potent inhibitors.[1]

-

ALK (Anaplastic Lymphoma Kinase): Optimization of a 7-azaindole lead compound yielded potent inhibitors of both wild-type and mutant ALK, a key driver in certain cancers.[10]

Synthetic Strategies and Methodologies

General Synthetic Workflow

A common and versatile strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by an acid-catalyzed cyclization.[12] This allows for the modular assembly of the azaindole core from readily available pyridine and pyrrole precursors.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Chloro-4-methyl-7-azaindole - CAS:4894-29-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. 6-Chloro-4-methyl-7-azaindole | 4894-29-5 [chemicalbook.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 12. Azaindole synthesis [organic-chemistry.org]

synthesis of 6-chloro-4-methyl-7-azaindole

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methyl-7-azaindole

Abstract

This technical guide provides a comprehensive overview of the (also known as 6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic intermediate in modern medicinal chemistry. The 7-azaindole scaffold is a privileged structure in drug discovery, and this specific derivative serves as a crucial building block for numerous targeted therapeutics, particularly kinase inhibitors. This document offers a detailed examination of a well-established synthetic route, including a retrosynthetic analysis, step-by-step experimental protocols, and characterization data. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing the underlying chemical principles, practical considerations, and safety protocols to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a prominent heterocyclic motif in medicinal chemistry, often serving as a bioisostere for the natural indole nucleus found in tryptophan. The replacement of the C-7 carbon in indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly alter the molecule's physicochemical properties, such as solubility and metabolic stability, and create new binding interactions with biological targets. This unique feature has made 7-azaindoles a cornerstone in the design of potent and selective inhibitors for a variety of enzyme classes, most notably protein kinases, which are critical targets in oncology and immunology.

The specific derivative, 6-chloro-4-methyl-7-azaindole, has emerged as a particularly valuable intermediate. The chlorine atom at the C-6 position provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. The methyl group at the C-4 position can provide beneficial steric interactions within a target's binding pocket, potentially enhancing potency and selectivity. This combination of features makes it a highly sought-after building block for the synthesis of complex drug candidates, including inhibitors of kinases like ALK, MET, and JAK.

Retrosynthetic Analysis and Strategic Considerations

A common and effective strategy for constructing the 7-azaindole core is the Sugasawa reaction. This approach involves the reaction of a substituted aminopyridine with an α-chloro- or α-bromoacetonitrile derivative, followed by a cyclization step. Our retrosynthetic analysis of 6-chloro-4-methyl-7-azaindole identifies the key starting materials as a substituted 2,5-dichloropyridine and a suitable propionitrile derivative.

The primary challenge in this synthesis is achieving the correct regioselectivity. The initial reaction must be directed to form the desired pyrrole ring fused to the pyridine core at the correct positions. The chosen pathway, adapted from established literature and patents, navigates this by starting with a commercially available and appropriately substituted pyridine precursor, 2,5-dichloro-3-methylpyridine.

Caption: Overall synthetic scheme for 6-chloro-4-methyl-7-azaindole.

Detailed Experimental Protocol

This protocol is a composite of procedures described in the scientific literature and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Key Hazards |

| 2,5-Dichloro-3-methylpyridine | 59782-88-6 | 162.02 | Irritant, Harmful |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | Corrosive, Toxic |

| Boron Trichloride (1M in DCM) | 10294-34-5 | 117.17 | Corrosive, Water-Reactive |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | Corrosive, Water-Reactive |

| Ethylthioacetonitrile | 628-43-3 | 87.15 | Flammable, Toxic |

| Raney Nickel (slurry in water) | 7440-02-0 | 58.69 | Flammable, Pyrophoric |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Carcinogen, Irritant |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable |

| Diethyl Ether (Et2O) | 60-29-7 | 74.12 | Flammable, Peroxide-former |

| Sodium Bicarbonate (NaHCO3) | 144-55-8 | 84.01 | Low Hazard |

| Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | Low Hazard |

Step 1: Synthesis of 2-Amino-5-chloro-3-methylpyridine

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1.0 eq) and concentrated ammonium hydroxide (10-15 eq).

-

Reaction: Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 24-48 hours. The internal pressure will increase significantly; ensure the vessel is rated for the conditions.

-

Work-up: Cool the reaction vessel to room temperature. Carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-amino-5-chloro-3-methylpyridine as a solid.

Step 2: Synthesis of 2-Amino-5-chloro-3-methyl-α-(ethylthio)acetophenone

-

Reaction Setup: To a solution of 2-amino-5-chloro-3-methylpyridine (1.0 eq) and ethylthioacetonitrile (1.5 eq) in a suitable solvent like dichlorobenzene under a nitrogen atmosphere, cool the mixture to 0-5 °C.

-

Lewis Acid Addition: Slowly add boron trichloride solution (1.0 M in DCM, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C. Stir for 30 minutes.

-

Second Lewis Acid: Add anhydrous aluminum chloride (1.2 eq) portion-wise.

-

Reaction: Slowly warm the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated HCl. Basify the aqueous layer with a NaOH solution to pH ~8-9 and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography to afford the keto-thioether intermediate.

Step 3: Synthesis of 6-Chloro-4-methyl-7-azaindole

-

Reaction Setup: Dissolve the intermediate from Step 2 (1.0 eq) in ethanol.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 50% w/w in water, ~2-3 eq by weight) to the solution. Caution: Raney Nickel is pyrophoric and may ignite flammable solvents upon exposure to air. Handle with extreme care under an inert atmosphere if possible.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Caution: Do not allow the filter cake to dry completely, as it can become pyrophoric. Quench the filter cake with water.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield 6-chloro-4-methyl-7-azaindole as a pure solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analysis | Expected Results for 6-Chloro-4-methyl-7-azaindole |

| LC-MS | A single major peak with [M+H]+ = 167.0/169.0 (characteristic 3:1 isotopic pattern for chlorine). |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (br s, 1H, NH), ~7.5 (s, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃). Note: Exact chemical shifts may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for 7 aromatic/vinylic carbons and 1 methyl carbon. |

| Melting Point | A sharp melting point should be observed for the pure compound. |

Conclusion

The is a multi-step process that can be reliably achieved through a pathway involving a key Sugasawa-type acylation and a final reductive cyclization. Careful control of reaction conditions, particularly during the amination and the handling of pyrophoric Raney Nickel, is crucial for success and safety. The resulting compound is a versatile and valuable building block, providing a platform for the development of novel therapeutics through further functionalization at the C-6 position. This guide provides a robust framework for its synthesis, grounded in established chemical principles.

References

-

Sugasawa, T., et al. (1978). A New Synthesis of Indoles. Journal of the American Chemical Society, 100(15), 4842-4852. [Link]

-

Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

-

Schirok, H. (2006). A Flexible and Robust Synthesis of 1,3,6-Trisubstituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545. [Link]

- Cassel, J. A., et al. (2009). Patent WO2009016460A2: Pyrrolo[2,3-B] Pyridine Compounds as ALK Inhibitors.

An In-depth Technical Guide to 6-chloro-4-methyl-7-azaindole Structural Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of 6-chloro-4-methyl-7-azaindole structural analogs. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors for various therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this privileged scaffold in their research endeavors.

Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 7-azaindole core, a bioisostere of indole, has emerged as a highly valuable scaffold in modern drug discovery.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of protein kinases have cemented its status as a "hinge-binding motif."[2][3] This interaction mimics the binding of the adenine region of ATP, making 7-azaindole derivatives potent and often selective kinase inhibitors.[3] The strategic placement of a nitrogen atom in the six-membered ring enhances solubility and allows for fine-tuning of physicochemical properties, crucial for developing drug candidates with favorable pharmacokinetic profiles.

The focus of this guide, the 6-chloro-4-methyl-7-azaindole core, represents a specific and promising subclass. The chloro and methyl substitutions offer distinct advantages: the electron-withdrawing chlorine atom can influence the acidity of the pyrrole N-H and participate in halogen bonding, while the methyl group can provide a handle for probing specific hydrophobic pockets within the kinase active site.

Synthesis of 6-chloro-4-methyl-7-azaindole Analogs: A Strategic Approach

A plausible and efficient route commences with a commercially available 7-azaindole and proceeds through a series of regioselective functionalization steps. The following proposed synthesis illustrates a robust pathway to access the desired scaffold and its derivatives.

Proposed Synthetic Pathway

Sources

- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

The Biological Activity of 6-Chloro-4-Methyl-7-Azaindole and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to function as an effective hinge-binding element for various protein kinases, making it a cornerstone in the design of targeted therapies, particularly in oncology.[3] This technical guide provides an in-depth exploration of the biological activities of substituted 7-azaindoles, with a particular focus on the contributions of chloro and methyl substitutions, exemplified by the 6-chloro-4-methyl-7-azaindole scaffold. While specific literature on the singular 6-chloro-4-methyl-7-azaindole molecule is nascent, this document synthesizes findings from closely related analogs to provide a comprehensive overview of the structure-activity relationships, mechanisms of action, and therapeutic potential of this important class of compounds. We will delve into their role as kinase inhibitors, their anticancer properties, and the experimental methodologies employed to elucidate their biological functions.

The 7-Azaindole Scaffold: A Foundation for Potent Biological Activity

The 7-azaindole core, a bicyclic heterocycle composed of a pyridine ring fused to a pyrrole ring, is a bioisostere of indole and purine.[1] This structural mimicry is fundamental to its biological activity, enabling it to interact with ATP-binding sites in enzymes, most notably protein kinases.[3] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the hinge region of kinases.[3]

The strategic placement of substituents on the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Chloro and methyl groups are among the most common substitutions explored in medicinal chemistry to modulate these characteristics.

Anticancer Activity of Chloro- and Methyl-Substituted 7-Azaindoles

The primary therapeutic application of substituted 7-azaindoles lies in oncology. The introduction of chloro and methyl groups can significantly influence the anticancer potency and selectivity of the parent scaffold.

Cytotoxicity in Cancer Cell Lines

While direct data for 6-chloro-4-methyl-7-azaindole is limited, studies on analogous compounds highlight the potential of this substitution pattern. For instance, a series of Meldrum's acid-based 7-azaindole hybrids demonstrated that a compound featuring a 4-methyl substituted phenyl group attached to a triazole linked to the 7-azaindole core (compound 6b ) exhibited potent anticancer activity across a panel of human cancer cell lines.[4][5]

| Compound | Cell Line | IC50 (µM) |

| Compound 6b | MCF-7 (Breast) | 6.67 ± 0.39 |

| HeLa (Cervical) | 4.44 ± 0.32 | |

| DU-145 (Prostate) | 12.38 ± 0.51 | |

| HepG2 (Liver) | 9.97 ± 0.25 | |

| K562 (Myelogenous Leukemia) | 6.03 ± 0.28 | |

| Table 1: In vitro anticancer activity of a 7-azaindole derivative bearing a 4-methylphenyl substituent (compound 6b) against various human cancer cell lines.[4][5] |

These findings underscore the importance of the methyl group in conferring cytotoxic properties. The chloro substituent, often introduced to enhance binding affinity and modulate electronic properties, is a common feature in many potent kinase inhibitors.[1]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these compounds are often mediated through the induction of programmed cell death, or apoptosis. In the case of the aforementioned 4-methylphenyl substituted 7-azaindole hybrid, treatment of HeLa cells led to cell cycle arrest at the G2/M phase and a significant increase in the apoptotic cell population, as confirmed by Hoechst staining and Annexin V-FITC assays.[4]

This suggests that substituted 7-azaindoles can interfere with critical cellular processes, leading to the activation of apoptotic pathways in cancer cells. The precise molecular targets responsible for this effect are often protein kinases involved in cell cycle regulation and survival signaling.

Kinase Inhibition: The Primary Mechanism of Action

The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases.[3] The strategic placement of chloro and methyl groups can enhance the affinity and selectivity of these compounds for specific kinase targets.

Targeting Key Oncogenic Kinases

Derivatives of 7-azaindole have been developed to target a wide range of kinases implicated in cancer, including:

-

B-RAF: Vemurafenib, an FDA-approved drug for melanoma, features a 7-azaindole core and targets the B-RAF V600E mutation.[3]

-

c-Met: This receptor tyrosine kinase is involved in cell motility and invasion. 7-azaindole derivatives have been designed as potent c-Met inhibitors.[1]

-

Cdc7: As a key regulator of DNA replication, inhibitors of Cdc7 kinase based on the 7-azaindole scaffold have been developed as potential anticancer agents.[1][6]

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and 7-azaindoles have shown promise as inhibitors of this kinase family.[1]

The chloro group often contributes to hydrophobic interactions within the ATP-binding pocket, while the methyl group can provide additional van der Waals contacts and improve metabolic stability.

Illustrative Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The inhibition of a key survival kinase by a substituted 7-azaindole can trigger a cascade of events culminating in apoptosis. The diagram below illustrates a generalized pathway.

Figure 1: A diagram illustrating the inhibitory effect of a substituted 7-azaindole on an oncogenic kinase, leading to the downregulation of pro-survival signaling and the induction of apoptosis.

Experimental Methodologies

The biological evaluation of 7-azaindole derivatives involves a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assays

Biochemical assays are employed to quantify the direct inhibitory activity of the compounds against specific kinases.

Workflow:

Figure 2: A generalized workflow for determining the inhibitory activity of a compound against a target kinase.

Commonly used formats include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).

Future Directions and Conclusion

The 7-azaindole scaffold, particularly with chloro and methyl substitutions, remains a highly attractive starting point for the development of novel therapeutic agents. While the specific biological profile of 6-chloro-4-methyl-7-azaindole is yet to be fully elucidated in publicly available literature, the extensive research on analogous compounds strongly suggests its potential as a potent anticancer agent, likely acting through the inhibition of key protein kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of 6-chloro-4-methyl-7-azaindole to determine its specific kinase inhibitory profile, its efficacy in a broader range of cancer models, and its pharmacokinetic and toxicological properties. Structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases, will be instrumental in optimizing the potency and selectivity of this promising scaffold. The insights gained from such studies will undoubtedly contribute to the development of next-generation targeted therapies for cancer and other diseases.

References

- Jadhav, S. A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.

-

Beteck, R. M., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(2), 253. [Link]

-

Manga, V., et al. (2022). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Advances, 12(45), 29475-29488. [Link]

-

Hrubý, M., et al. (2015). Organometallic Half-Sandwich Dichloridoruthenium(II) Complexes with 7-Azaindoles: Synthesis, Characterization and Elucidation of Their Anticancer Inactivity against A2780 Cell Line. PLoS ONE, 10(11), e0143871. [Link]

- Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Tetrahedron Letters, 58(49), 4641-4643.

- Manga, V., et al. (2022). Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Advances, 12(45), 29475-29488.

-

Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115597. [Link]

-

Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 28(15), 115597. [Link]

-

Wang, Z., et al. (2018). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 9(11), 1121-1126. [Link]

-

Laha, J. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7947. [Link]

- Saify, Z. S., et al. (2009). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 22(3), 229-233.

- Merlic, C. A., & Baur, A. (2009).

-

Humphries, L. A., et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). Journal of Medicinal Chemistry, 64(24), 18046-18060. [Link]

-

Pawar, S. M., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports, 49(11), 10565-10578. [Link]

-

Okaniwa, M. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 68(10), 923-932. [Link]

- Guillarme, S., & Gotor, V. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-494.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

6-chloro-4-methyl-7-azaindole mechanism of action

An In-Depth Technical Guide on the Probable Mechanism of Action of 6-chloro-4-methyl-7-azaindole

Executive Summary

While specific mechanistic data for 6-chloro-4-methyl-7-azaindole is not extensively documented in publicly available literature, its chemical structure, featuring the privileged 7-azaindole scaffold, strongly suggests its primary mechanism of action is likely the inhibition of protein kinases. The 7-azaindole core is a well-established bioisostere of purines and serves as a highly effective "hinge-binding" motif in the ATP-binding pocket of numerous kinases.[1][2] This guide provides a comprehensive analysis of this probable mechanism, drawing on extensive research into structurally related 7-azaindole derivatives. We will explore the molecular interactions, the likely impact of the chloro and methyl substitutions, and provide detailed experimental protocols for researchers to elucidate the precise mechanism of action of this and similar compounds.

Introduction to the 7-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 7-azaindole ring system, a fusion of a pyridine and a pyrrole ring, is a cornerstone of modern medicinal chemistry. Its structural similarity to the purine core of ATP makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site. This interaction is a critical anchor for many potent and selective kinase inhibitors.[3] The versatility of the 7-azaindole core allows for substitutions at various positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

The Predominant Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for 6-chloro-4-methyl-7-azaindole is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.

Molecular Mechanism: ATP-Competitive Inhibition

7-Azaindole derivatives typically function as Type I kinase inhibitors, meaning they bind to the active conformation of the kinase in the ATP-binding pocket. The key interaction involves the formation of one or more hydrogen bonds between the 7-azaindole core and the backbone amide and carbonyl groups of the kinase hinge region. The 6-chloro and 4-methyl substituents of the query compound would then project into specific sub-pockets of the active site, where they can form additional interactions that determine the inhibitor's potency and selectivity.

Potential Kinase Targets

Numerous kinases are known to be inhibited by 7-azaindole derivatives. Based on the literature, potential targets for 6-chloro-4-methyl-7-azaindole could include:

-

Cell Division Cycle 7 (Cdc7) Kinase: Orally active 7-azaindole inhibitors of Cdc7 have been developed.[1] The 6-chloro substituent, in particular, has been shown to be important for selectivity over other kinases like CDK2.[1]

-

Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): 7-Azaindole derivatives have been specifically designed as inhibitors of DYRK1A.[1]

-

Focal Adhesion Kinase (FAK): Fragment-based discovery programs have identified 7-azaindole derivatives as FAK inhibitors.[1]

-

3-Phosphoinositide-dependent protein kinase 1 (PDK1): Screening efforts have identified 7-azaindoles as potent PDK1 inhibitors.[5]

Structure-Activity Relationship (SAR) Insights: The Role of Substitutions

The specific substitutions on the 7-azaindole core are critical for determining the compound's biological activity.

-

6-Chloro Group: The chlorine atom at the 6-position is a common feature in many kinase inhibitors. It is an electron-withdrawing group that can modulate the electronics of the ring system. More importantly, it can form favorable hydrophobic and van der Waals interactions within the ATP-binding pocket. In some cases, it can also act as a weak hydrogen bond acceptor. Studies on Cdc7 inhibitors have shown that a 6-chloro substituent can enhance selectivity.[1]

-

4-Methyl Group: The methyl group at the 4-position is a small, hydrophobic group. It can occupy a small hydrophobic pocket within the active site, potentially increasing binding affinity and potency. Its position can also influence the overall conformation of the inhibitor, which can affect its selectivity profile.

Beyond Kinase Inhibition: Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatile 7-azaindole scaffold has been associated with other biological activities. It is prudent for researchers to consider these possibilities:

-

Antiviral Activity: Certain 7-azaindole derivatives have shown activity as HIV-1 integrase inhibitors and as inhibitors of SARS-CoV-2 entry by disrupting the spike-hACE2 protein interaction.[6][7]

-

Cytotoxic Activity: Some 7-azaindole derivatives have demonstrated cytotoxic effects on cancer cell lines, although this may often be a downstream consequence of kinase inhibition.[8]

-

Modulation of Other Enzymes: The 7-azaindole nucleus has been explored for its inhibitory effects on enzymes like urease, β-glucuronidase, and phosphodiesterase.[9]

Experimental Workflows for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 6-chloro-4-methyl-7-azaindole, a systematic experimental approach is required. The following protocols provide a robust framework for this investigation.

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-4-Methyl-7-Azaindole

Introduction: The Strategic Importance of 6-Chloro-4-Methyl-7-Azaindole in Modern Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, most notably in the realm of kinase inhibitors.[1] The strategic introduction of a nitrogen atom into the indole ring system modifies key physicochemical properties such as pKa, lipophilicity, and hydrogen bonding potential, which can be leveraged to fine-tune a molecule's ADME-Tox profile and target engagement.[1] The specific compound, 6-chloro-4-methyl-7-azaindole, represents a valuable building block, combining the electronic influence of a chloro substituent with the steric and electronic effects of a methyl group. These substitutions can profoundly impact molecular interactions, metabolic stability, and, critically, the compound's solubility and stability—two cornerstone parameters that dictate its viability as a drug candidate.

This guide provides a comprehensive technical overview of the core physicochemical properties of 6-chloro-4-methyl-7-azaindole, with a focus on its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document, grounded in established principles and methodologies, will serve as a roadmap for researchers. It outlines the critical experiments, explains the causality behind procedural choices, and provides validated protocols for characterization, enabling drug development professionals to unlock the full potential of this promising scaffold.

Part 1: Physicochemical and Structural Profile

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on extensive experimental studies. The structural attributes of 6-chloro-4-methyl-7-azaindole inform its potential behavior in both aqueous and organic environments.

The presence of the pyridine nitrogen introduces a basic center, suggesting that the compound's aqueous solubility will be pH-dependent. The chloro and methyl groups contribute to its lipophilicity, which is a key determinant of its solubility in organic solvents and its potential to cross biological membranes. A summary of its key computed physicochemical properties is presented below.

Table 1: Physicochemical Properties of 6-Chloro-4-Methyl-7-Azaindole

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| CAS Number | 4894-29-5 | [2] |

| Calculated LogP | 2.91 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Polar Surface Area | 28.68 Ų | [3] |

| Appearance | White to Yellow Solid | [2] |

Part 2: A Method-Centric Approach to Solubility Determination

Solubility is a critical gatekeeper in the drug development pipeline. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation.[4] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into a buffer from a DMSO stock solution. It is invaluable for early-stage discovery to quickly flag potentially problematic compounds.[5][6]

-

Thermodynamic Solubility: This measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. It is a lower-throughput, more resource-intensive measurement crucial for pre-formulation and lead optimization.[7][8]

Experimental Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid assessment in a 96-well plate format, utilizing UV-Vis spectrophotometry for quantification.

Methodology Rationale: The use of a DMSO stock is standard in high-throughput screening (HTS) environments. The short incubation time is the hallmark of a kinetic measurement, as true equilibrium is not reached.[9] This method provides a rapid, albeit potentially overestimated, measure of solubility that is sufficient for ranking compounds in early discovery.[5]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-chloro-4-methyl-7-azaindole in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add 98 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Precipitate Removal: Centrifuge the plate to pellet any undissolved precipitate. Alternatively, filter the contents using a solubility filter plate.

-

Quantification: Transfer the clear supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined λmax (e.g., 280 nm).

-

Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (where the compound is fully soluble).

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assessment

The shake-flask method remains the gold standard for determining equilibrium solubility.[10]

Methodology Rationale: By adding an excess of solid compound and allowing sufficient time for equilibration (typically 24-48 hours), this method ensures that the measured concentration represents the true saturation solubility.[7] This is critical for developing formulations and predicting in vivo performance. Analysis by a separative technique like HPLC is essential for ensuring that the measured concentration corresponds to the parent compound and not a degradant.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid 6-chloro-4-methyl-7-azaindole to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS, Simulated Gastric Fluid, or an organic solvent).

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. Visually confirm that excess solid remains.

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) and analyze by a validated, stability-indicating HPLC-UV method (see Part 4).

-

Calculation: Determine the concentration in the filtrate against a standard curve of the parent compound.

Illustrative Data: The following table presents plausible, hypothetical solubility data for 6-chloro-4-methyl-7-azaindole based on its structure. This data is for illustrative purposes to guide researchers on expected outcomes.

Table 2: Illustrative Solubility Profile of 6-Chloro-4-Methyl-7-Azaindole

| Solvent System | Expected Solubility (µg/mL) | Rationale / Comments |

| Phosphate Buffer (pH 2.0) | 100 - 200 | Increased solubility expected due to protonation of the pyridine nitrogen. |

| Phosphate Buffer (pH 7.4) | 10 - 50 | Lower aqueous solubility at neutral pH, typical for lipophilic, weakly basic compounds. |

| Phosphate Buffer (pH 9.0) | 5 - 20 | Solubility may decrease further as the compound is fully in its neutral form. |

| Methanol | > 1000 | High solubility expected in polar protic organic solvents. |

| Acetonitrile | > 1000 | High solubility expected in polar aprotic organic solvents. |

| Ethyl Acetate | 200 - 500 | Moderate solubility expected. |

| Hexanes | < 1 | Poor solubility expected in non-polar aliphatic solvents. |

Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment.

Part 3: Stability Profiling and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring its safety, efficacy, and shelf-life.[1][11] Forced degradation (or stress testing) is a critical exercise to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13]

Rationale for Forced Degradation Studies

The goal of stress testing is not to completely destroy the compound, but to induce a target degradation of 5-20%.[14] This provides a sufficient quantity of degradants for detection and characterization without being overly destructive. The conditions outlined below are based on ICH Q1A(R2) guidelines.[15][16]

-

Hydrolytic Stability: Evaluates susceptibility to degradation in aqueous environments across a pH range, mimicking conditions in the gastrointestinal tract and in aqueous formulations.

-

Oxidative Stability: Assesses vulnerability to oxidative processes, which can occur during synthesis, storage, or in vivo.

-

Photostability: Determines if the compound is degraded by exposure to light, which dictates packaging requirements.

-

Thermal Stability: Examines the impact of temperature on the solid-state and solution stability of the compound.

Experimental Protocol: Forced Degradation Study

Step-by-Step Protocol:

-

Stock Solution: Prepare a 1 mg/mL solution of 6-chloro-4-methyl-7-azaindole in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Rationale: Base-catalyzed hydrolysis is often faster than acid-catalyzed.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60°C for 48 hours.

-

Thermal Degradation (Solid): Store ~5 mg of solid compound in an oven at 60°C for 1 week.

-

Photostability: Expose ~5 mg of solid compound and 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

-

Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately using a stability-indicating HPLC method.

Illustrative Data: The following table presents the expected stability profile for 6-chloro-4-methyl-7-azaindole under forced degradation conditions. This is for illustrative purposes only.

Table 3: Illustrative Forced Degradation Profile of 6-Chloro-4-Methyl-7-Azaindole

| Condition | Severity | Expected Outcome | Potential Degradation Pathway |

| Acidic | 0.1 N HCl, 60°C, 24h | Stable to Minor Degradation (<5%) | The azaindole core is generally stable to acid, but prolonged heating could lead to minor hydrolysis. |

| Basic | 0.1 N NaOH, 60°C, 2h | Minor Degradation (5-10%) | Potential for nucleophilic substitution of the chloro group, or ring opening under harsh conditions. |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate Degradation (10-20%) | The electron-rich pyrrole ring and the pyridine nitrogen are susceptible to N-oxidation. |

| Thermal (Solid) | 60°C, 1 week | Stable (<2%) | Expected to be stable in the solid state under these conditions. |

| Photolytic | ICH Q1B | Minor Degradation (5-10%) | Aromatic systems can be susceptible to photolytic degradation. Packaging in light-resistant containers is likely required. |

Decision Tree for Stability Testing

The following diagram outlines the logical progression of stability and forced degradation studies.

Caption: Forced degradation & stability study workflow.

Part 4: Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For 6-chloro-4-methyl-7-azaindole, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.

Methodology Rationale: RP-HPLC is ideal for separating small molecules of moderate polarity from their potential degradation products.[17][18] A C18 column provides good retention for such aromatic systems. A gradient elution is necessary to ensure that both the parent compound and any more polar or less polar degradants are resolved and eluted within a reasonable timeframe. UV detection is suitable due to the chromophoric nature of the azaindole ring.

Table 4: Recommended Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

This method must be fully validated according to ICH Q2(R1) guidelines to prove its specificity, linearity, accuracy, precision, and robustness.

Conclusion

6-Chloro-4-methyl-7-azaindole is a compound of significant interest for drug discovery programs. A thorough and early characterization of its solubility and stability is not merely a regulatory requirement but a strategic imperative. By employing the systematic, methodology-focused approach detailed in this guide—from rapid kinetic solubility screens to comprehensive forced degradation studies—researchers can build a robust data package. This allows for informed decisions, mitigates late-stage development risks, and ultimately accelerates the journey of promising molecules from the laboratory to the clinic. The protocols and illustrative data provided herein serve as a validated framework for the rigorous scientific investigation required to fully characterize this and other novel azaindole derivatives.

References

-

Guillon, J., Grellier, P., Labaëd, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(3), 447. Available from: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]

-

Mind-steps. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

in-vitro-pro. (2025). In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available from: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Available from: [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available from: [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Available from: [Link]

-

Machatha, S. G., & Yalkowsky, S. H. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). PubMed Central. Available from: [Link]

-

PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]

-

Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (2024). ACS Publications. Available from: [Link]

-

RP‐HPLC traces for analytical‐scale reactions of azaindole‐containing... (n.d.). ResearchGate. Available from: [Link]

-

Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. (2012). PubMed Central. Available from: [Link]

-

PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. Available from: [Link]

-

development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. Available from: [Link]

-

Hawe, A., & Frie, S. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

-

A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research. Available from: [Link]

-

Rawat, T., & Pandey, I. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

-

Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. (2012). ResearchGate. Available from: [Link]

-

Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. (n.d.). ACS Publications. Available from: [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. Page loading... [guidechem.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. ijrpp.com [ijrpp.com]

- 15. snscourseware.org [snscourseware.org]

- 16. database.ich.org [database.ich.org]

- 17. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 6-Chloro-4-Methyl-7-Azaindole and Its Application in Drug Discovery

Introduction: The 7-Azaindole Core – A Cornerstone in Medicinal Chemistry

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a "privileged structure" in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have cemented its role in the design of a multitude of biologically active molecules.[1][2] A significant number of approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases, feature this heterocyclic core.[3] The strategic placement of the nitrogen atom in the six-membered ring modifies the electron distribution of the bicyclic system, influencing its pKa, lipophilicity, and metabolic stability, thereby offering advantages over the parent indole scaffold in drug design.[2]

This guide provides an in-depth exploration of a key derivative, 6-chloro-4-methyl-7-azaindole , a valuable building block for the synthesis of targeted therapeutics. We will delve into a robust synthetic route for this intermediate and showcase its utility through the detailed synthesis of a more complex derivative, t-butyl 3-(6-chloro-4-methyl-7H-pyrrolo[2,3-c]pyridin-7-yl)azetidine-1-carboxylate , a scaffold of interest in the development of kinase inhibitors.

Physicochemical Properties of 6-Chloro-4-Methyl-7-Azaindole

A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Number | 4894-29-5 |

| Appearance | Off-white to pale yellow solid |

| LogP | ~2.9 |

Synthesis of 6-Chloro-4-Methyl-7-Azaindole: A Practical Approach

While several methods exist for the synthesis of the indole and azaindole core, including the Fischer, Batcho-Leimgruber, and Larock syntheses, we will focus on a modified Batcho-Leimgruber approach.[4][5][6][7][8][9] This method is particularly advantageous due to the commercial availability of substituted nitrotoluenes and the generally high yields and mild reaction conditions.[6]

The proposed synthesis starts from the readily available 2-amino-5-chloro-3-methylpyridine.

Diagram of the Synthetic Pathway for 6-Chloro-4-Methyl-7-Azaindole

Caption: Synthetic scheme for 6-chloro-4-methyl-7-azaindole.

Detailed Experimental Protocol for the Synthesis of 6-Chloro-4-Methyl-7-Azaindole

Step 1: Diazotization of 2-Amino-5-chloro-3-methylpyridine

-

Reagents and Conditions:

-

2-Amino-5-chloro-3-methylpyridine (1.0 eq)

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Water

-

Temperature: 0-5 °C

-

-

Procedure:

-

Suspend 2-amino-5-chloro-3-methylpyridine in aqueous HBF₄ at 0 °C.

-

Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting slurry for 30 minutes at 0 °C.

-

Collect the precipitated diazonium salt by filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

Step 2: Sandmeyer Reaction to form 5-Chloro-3-methyl-2-nitropyridine

-

Reagents and Conditions:

-

5-Chloro-3-methylpyridine-2-diazonium tetrafluoroborate (1.0 eq)

-

Sodium nitrite (NaNO₂, 2.0 eq)

-

Water

-

Temperature: 50-60 °C

-

-

Procedure:

-

Add the diazonium salt portion-wise to a vigorously stirred aqueous solution of NaNO₂ at 50 °C.

-

After the addition is complete, heat the mixture to 60 °C for 1 hour.

-

Cool the reaction to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.